molecular formula C18H20N2O2 B1231464 16-Diazoestrone CAS No. 41164-31-2

16-Diazoestrone

Cat. No.: B1231464
CAS No.: 41164-31-2
M. Wt: 296.4 g/mol
InChI Key: YJAUIRDKHMEUHM-BSXFFOKHSA-N
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Description

16-Diazoestrone is a steroidal derivative characterized by the introduction of a diazo (-N$_2$) group at the C16 position of the estrone skeleton. The compound is synthesized via diazo-transfer reactions, a method optimized for DNA-encoded chemistry to enhance regioselectivity and yield . Its structural uniqueness lies in the diazo functionality, which enables participation in cycloaddition and cross-coupling reactions, making it a candidate for targeted drug design or biochemical probes. However, its instability under light or thermal conditions necessitates careful handling during synthesis and storage.

Properties

CAS No.

41164-31-2

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-16-diazo-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H20N2O2/c1-18-7-6-13-12-5-3-11(21)8-10(12)2-4-14(13)15(18)9-16(20-19)17(18)22/h3,5,8,13-15,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,18+/m1/s1

InChI Key

YJAUIRDKHMEUHM-BSXFFOKHSA-N

SMILES

CC12CCC3C(C1CC(=[N+]=[N-])C2=O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=[N+]=[N-])C2=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(=[N+]=[N-])C2=O)CCC4=C3C=CC(=C4)O

Synonyms

16-diazoestrone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: 16-Imidazolyl Substituted Steroids

Compounds such as 16-imidazolyl substituted steroids share the C16 modification but replace the diazo group with an imidazole ring. Key differences include:

  • Reactivity : Imidazolyl derivatives exhibit enhanced stability compared to 16-Diazoestrone, which is prone to decomposition .
  • Pharmacological Activity : 16-Imidazolyl steroids demonstrate broad-spectrum activity, including anti-inflammatory and anticancer effects, whereas this compound’s bioactivity remains understudied due to its instability .

Table 1: Key Structural and Functional Comparisons

Compound C16 Substituent Stability (t$_{1/2}$) Pharmacological Activity
This compound Diazo (-N$_2$) <24 hours (ambient) Limited data; potential probes
16-Imidazolyl Steroid Imidazole >7 days (ambient) Anticancer, anti-inflammatory

Heterosteroids with C16 Modifications

Heterosteroids, including sulfur- or oxygen-containing variants, differ in electronic and steric properties:

  • Synthetic Accessibility : this compound requires specialized diazo-transfer protocols , whereas heterosteroids like 16-thiaestrone are synthesized via nucleophilic substitution .
  • Biological Targets: Heterosteroids often target hormone receptors (e.g., estrogen receptors), but this compound’s diazo group may enable covalent binding to non-receptor biomolecules, a property less explored in analogues .

Conjugated Estrogen Derivatives

Patent-protected conjugated estrogens (e.g., equilin derivatives) prioritize chemical purity and standardized compositions for therapeutic use . In contrast, this compound’s research focus is on its synthetic utility rather than hormonal activity.

Table 2: Stability and Application Profiles

Compound Class Primary Use Stability Challenges
This compound Chemical probes Photodegradation, thermal decay
Conjugated Estrogens Hormone replacement therapy Oxidation, impurity control

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